molecular formula C14H18O4 B8512970 methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate

methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate

Cat. No.: B8512970
M. Wt: 250.29 g/mol
InChI Key: KXLULCVNKAENJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is a chemical compound known for its antioxidant properties. It is structurally related to vitamin E and is often used in various scientific and industrial applications due to its ability to scavenge free radicals and protect against oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate typically involves the esterification of 6-hydroxy-2,7,8-trimethylchroman-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but involves larger reactors and more efficient purification techniques such as distillation and large-scale chromatography. The use of automated systems ensures consistency and high yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding alcohols under mild conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products:

Scientific Research Applications

methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is widely used in scientific research due to its antioxidant properties. It is employed in:

Mechanism of Action

The antioxidant activity of methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound targets reactive oxygen species and other free radicals, preventing them from causing cellular damage. The chroman ring structure plays a crucial role in stabilizing the resulting radicals, making it an effective antioxidant .

Comparison with Similar Compounds

    6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.

    α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant activity.

    Propyl gallate: Another antioxidant used in food preservation.

Uniqueness: methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is unique due to its specific structural modifications that enhance its solubility and stability compared to other antioxidants. Its methyl ester group provides better solubility in organic solvents, making it more versatile for various applications .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate

InChI

InChI=1S/C14H18O4/c1-8-9(2)12-10(7-11(8)15)5-6-14(3,18-12)13(16)17-4/h7,15H,5-6H2,1-4H3

InChI Key

KXLULCVNKAENJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)C(=O)OC)O

Origin of Product

United States

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